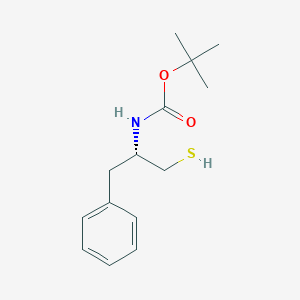
tert-Butyl ethyl(2-hydroxyethyl)carbamate
Overview
Description
Tert-Butyl ethyl(2-hydroxyethyl)carbamate is a chemical compound with the CAS Number: 152192-95-5 . It has a molecular weight of 189.25 . The compound is stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO3/c1-5-10 (6-7-11)8 (12)13-9 (2,3)4/h11H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-Butyl ethyl(2-hydroxyethyl)carbamate is a colorless to yellow liquid . It has a molecular weight of 189.25 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
This compound is used in palladium-catalyzed synthesis to create N-Boc-protected anilines, which are valuable intermediates in pharmaceutical chemistry for the development of various therapeutic agents .
Synthesis of Tetrasubstituted Pyrroles
It serves as a starting material in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important compounds in medicinal chemistry .
Synthesis of Phosphatidyl Ethanolamines
The compound is employed as a difunctional reagent in the synthesis of phosphatidyl ethanolamines, which are a class of phospholipids found in biological membranes and play a role in cell signaling .
Synthesis of Ornithine Derivatives
It is also used for synthesizing ornithine derivatives, which are used in studying and developing treatments for metabolic disorders .
PEGylation Agent
As a branched PEG (polyethylene glycol) with a tert-butyl protecting group and two hydroxyl end groups, it can be used for PEGylation, which enhances the solubility and stability of therapeutic proteins and peptides .
Protecting Group for Amino Acids
The compound acts as an amine protecting group during the synthesis of amino acids, which are fundamental building blocks for peptides and proteins in biochemistry and drug development .
Safety and Hazards
Mechanism of Action
Target of Action
tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as BOC,ET-GLYCINOL, is primarily used as a biochemical reagent . It is an amine derivative and is commonly used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly in the context of biochemical research and synthesis .
Mode of Action
The compound acts as a protecting group for amino acids during synthesis . It interacts with the amino group of the amino acid, forming a carbamate linkage . This protects the amino group from unwanted reactions during the synthesis process . The tert-butyl group can be deprotected under acidic conditions .
Biochemical Pathways
The compound is involved in the synthesis of phosphatidylserine and ornithine . These are important biochemical pathways in the body. Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is a key compound in the urea cycle, which is responsible for detoxifying ammonia in the body .
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it could have good bioavailability .
Result of Action
The primary result of the action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is the protection of the amino group in amino acids during synthesis . This allows for the successful synthesis of complex biochemical compounds without unwanted side reactions .
Action Environment
The action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is influenced by the pH of the environment . The compound can be deprotected under acidic conditions . Therefore, the pH of the reaction environment is a key factor in determining the efficacy and stability of this compound .
properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZIGTEBZROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565517 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
CAS RN |
152192-95-5 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




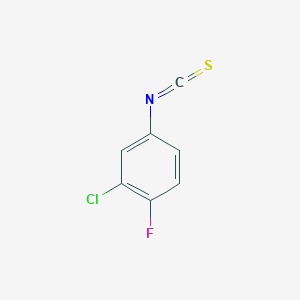
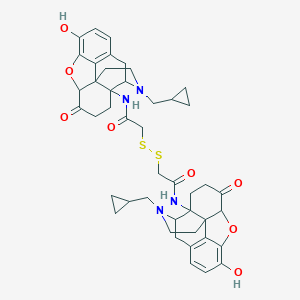


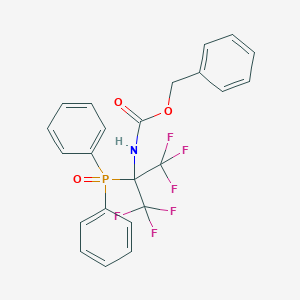

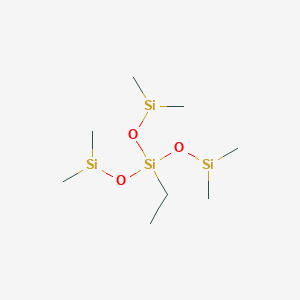
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)


